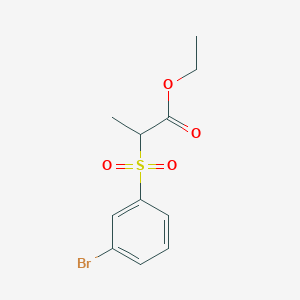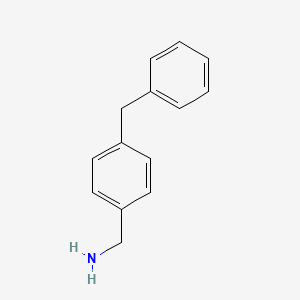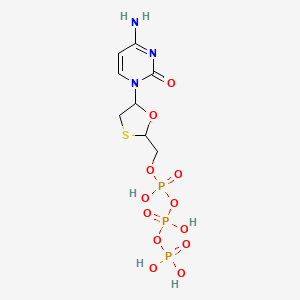![molecular formula C14H20N2 B12090920 (3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzyl-3-azabicyclo[320]heptan-6-yl)methanamine is a bicyclic amine compound with a unique structure that makes it an interesting subject for scientific research This compound features a bicyclo[32
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-3-azabicyclo[32One common approach is the reduction of spirocyclic oxetanyl nitriles, which allows for the formation of the bicyclic structure with the desired stereochemistry . This method is scalable and can be adapted for industrial production.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-pressure hydrogenation and catalytic reduction techniques to ensure the efficient and cost-effective synthesis of the desired product. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the bicyclic core.
Applications De Recherche Scientifique
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different substituents and ring sizes.
3-Azabicyclo[3.1.1]heptane:
Uniqueness
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine is unique due to its specific combination of a benzyl group and a methanamine group attached to the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine |
InChI |
InChI=1S/C14H20N2/c15-7-12-6-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
Clé InChI |
ONTIRTKDTIJIRW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC2C1CN)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)


![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)


![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B12090868.png)







